4'-Methyl[2,2'-bipyridine]-5-carboxylic acid is a heterocyclic organic compound characterized by a bipyridine structure with a carboxylic acid functional group and a methyl substituent. Its molecular formula is and it has a molecular weight of approximately 214.22 g/mol. The compound features a bipyridine backbone, which consists of two pyridine rings connected by a carbon-carbon bond, with a carboxylic acid group at the 5-position and a methyl group at the 4'-position of one of the pyridine rings .
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Conditions typically involve controlled temperatures and pH levels to ensure desired transformations.
The biological activity of 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid has been explored in various studies. Its structural features allow it to interact with biological targets, particularly in coordination chemistry involving metal ions. This interaction can lead to applications in medicinal chemistry, especially in designing compounds that exhibit anticancer properties or act as enzyme inhibitors .
Additionally, the compound has been evaluated for its potential effects on cellular processes such as apoptosis and hormone regulation, making it a candidate for therapeutic applications in conditions like hypertension and heart failure.
Synthesis of 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions:
4'-Methyl[2,2'-bipyridine]-5-carboxylic acid finds applications across various fields:
Studies have shown that 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid interacts effectively with transition metals such as zinc and manganese. These interactions are crucial for understanding its role in forming metal-containing frameworks that can be utilized in various applications including sensors and catalysts. Additionally, its binding affinity to proteins and nucleic acids has been investigated to assess its potential therapeutic effects .
Several compounds share structural similarities with 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2'-Bipyridine-4-carboxylic acid | Lacks methyl substitution; simpler structure | |
| 4-Methyl-2,2'-bipyridine | No carboxylic acid; focuses on methyl substitution | |
| 4-Methyl-3-pyridinecarboxylic acid | Different position of carboxylic acid group |
Uniqueness: The presence of both a methyl group at the 4' position and a carboxylic acid at the 5 position distinguishes 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid from its analogs, granting it unique coordination properties and biological activities that may not be present in other similar compounds.
The synthesis of 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid requires sophisticated multi-step organic synthesis approaches that build upon established bipyridine synthetic methodologies [1]. The most prevalent synthetic routes involve sequential carbon-carbon bond formation followed by selective functionalization of the bipyridine scaffold [2] [3].
Suzuki cross-coupling reactions represent a cornerstone methodology for constructing bipyridine frameworks with specific substitution patterns [4]. The synthesis typically begins with appropriately substituted pyridine precursors, where 4-methylpyridine derivatives serve as key starting materials [5]. The coupling reaction between 4-methyl-2-bromopyridine and 5-carboxy-2-pyridylboronic acid provides a direct route to the target compound, though this approach requires careful optimization of reaction conditions to achieve acceptable yields [6].
Metal-catalyzed homocoupling reactions offer an alternative pathway, particularly through Negishi cross-coupling strategies [5]. The preparation of organozinc intermediates from halogenated methylpyridine precursors enables subsequent coupling with carboxylated pyridine partners under palladium catalysis [7]. This methodology has demonstrated efficacy in producing methyl-substituted bipyridines with yields ranging from 65% to 85% under optimized conditions [5].
Multi-step synthesis pathways frequently employ sequential functionalization strategies where the bipyridine core is constructed first, followed by selective introduction of the carboxylic acid functionality [1] [8]. The initial formation of 4'-methyl-2,2'-bipyridine through established coupling methodologies provides a versatile intermediate for subsequent carboxylation reactions [9].
Oxidative functionalization represents a critical step in these synthetic sequences, where selenium dioxide-mediated oxidation has proven effective for converting methyl groups to carboxylic acid functionalities [9]. The reaction conditions typically require elevated temperatures (90-120°C) in organic solvents such as dioxane, with reaction times extending 18-24 hours to achieve complete conversion [9].
| Synthetic Pathway | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Suzuki Coupling | 4-Methyl-2-bromopyridine, 5-carboxy-2-pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70-80 | 12-16 |
| Negishi Coupling | 4-Methyl-2-iodopyridine, 5-carboxy-2-pyridylzinc chloride | Pd(dppf)Cl₂ | 65-85 | 8-12 |
| Sequential Oxidation | 4'-Methyl-2,2'-bipyridine | SeO₂, dioxane | 45-55 | 18-24 |
Iron-catalyzed template synthesis has emerged as a powerful methodology for bipyridine construction, leveraging the thermodynamic stability of iron-bipyridine complexes to drive reaction selectivity [8]. The direct coupling of pyridine derivatives in the presence of iron(III) chloride at elevated temperatures (300°C) provides access to bipyridine products in yields approaching 52% [8]. This methodology has been extended to methylated pyridine substrates, enabling direct access to methyl-substituted bipyridines [8].
The mechanism involves coordination-assisted carbon-carbon bond formation, where pyridine substrates coordinate to the iron center prior to coupling [8]. This approach offers advantages in terms of regioselectivity, as the metal template directs the coupling to occur exclusively at the 2-position of the pyridine rings [8].
The development of effective ligand functionalization strategies for 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid synthesis requires careful consideration of both electronic and steric factors that influence reaction outcomes [10]. Modern approaches emphasize late-stage functionalization methodologies that preserve the bipyridine core while enabling selective modification of peripheral substituents [10].
Late-stage ligand functionalization has gained prominence as a strategy for introducing complex functional groups after initial metal coordination [10]. The Staudinger reaction has proven particularly valuable for post-metalation modifications, enabling the installation of aryl substituents through phosphine-mediated coupling reactions [10]. This approach allows for the introduction of carboxylic acid functionalities through ester hydrolysis or direct carboxylation reactions [10].
Phosphine-appended bipyridine ligands serve as versatile platforms for subsequent functionalization reactions [10]. The reaction sequence involves initial coordination of the bipyridine to metal centers, followed by Staudinger coupling with appropriately functionalized azides to introduce carboxylic acid precursors [10]. This methodology offers excellent functional group tolerance and enables the preparation of ligands that would be difficult to access through traditional pre-metalation routes [10].
Direct carboxylation of methylated bipyridine derivatives represents a key functionalization strategy for accessing carboxylic acid-containing ligands [11]. The conversion of methyl groups to carboxylic acids typically employs strong oxidizing agents under carefully controlled conditions to prevent over-oxidation or decomposition of the bipyridine core [11].
Chromium-based oxidants, particularly sodium dichromate in acidic media, have demonstrated effectiveness for the selective oxidation of benzylic methyl groups to carboxylic acids [11]. The reaction mechanism proceeds through sequential oxidation steps, with aldehyde intermediates formed prior to final conversion to the carboxylic acid product [11]. Reaction conditions require temperatures of 80-100°C with reaction times of 6-12 hours to achieve complete conversion [11].
| Functionalization Method | Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chromium Oxidation | Na₂Cr₂O₇/H₂SO₄ | 85-95 | 8-12 | 75-85 |
| Selenium Oxidation | SeO₂/dioxane | 120-140 | 18-24 | 45-60 |
| Permanganate Oxidation | KMnO₄/H₂O | 60-80 | 4-8 | 65-75 |
The implementation of protecting group strategies proves essential for selective functionalization of multi-functional bipyridine substrates [1]. Ester protection of carboxylic acid functionalities enables subsequent manipulations without interference from the acidic group [2]. Methyl ester formation through Fischer esterification provides robust protection that withstands most reaction conditions while remaining easily removable under basic hydrolysis [2].
Nitrogen protection strategies become critical when dealing with bipyridine substrates that may undergo unwanted coordination during functionalization reactions [1]. N-oxide formation provides temporary protection of pyridine nitrogen atoms, preventing coordination while enabling selective functionalization of carbon centers [1]. The N-oxide protecting groups can be subsequently removed through reduction with phosphorus trichloride or other suitable reducing agents [1].
The purification and yield optimization of 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid synthesis presents unique challenges due to the polar nature of the carboxylic acid functionality and the potential for metal coordination [12] [13]. Advanced purification methodologies have been developed to address these specific requirements while maximizing product recovery and purity [13] [14].
Column chromatography represents the primary purification technique for bipyridine carboxylic acids, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [13]. The polar carboxylic acid functionality requires the use of polar eluent systems, typically incorporating methanol or ethyl acetate in hydrocarbon solvents [13]. Gradient elution protocols prove most effective, beginning with low-polarity solvents and gradually increasing polarity to achieve optimal separation [13].
The selection of appropriate eluent systems requires consideration of the compound's polarity and potential for hydrogen bonding interactions with the stationary phase [13]. For 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid, typical eluent compositions range from 5-15% methanol in dichloromethane, with flow rates maintained at 1-2 column volumes per hour to ensure adequate resolution [13].
High-performance liquid chromatography techniques offer enhanced resolution for analytical and preparative purification applications [12]. Reverse-phase conditions using C18 columns with water-acetonitrile mobile phases provide excellent separation of bipyridine carboxylic acids from synthetic impurities [12]. The addition of trifluoroacetic acid to the mobile phase (0.1-0.5%) improves peak shape and separation efficiency through ion-pairing mechanisms [12].
Recrystallization techniques require careful optimization of solvent systems to achieve high purity and yield recovery [14]. The carboxylic acid functionality enables hydrogen bonding interactions that influence crystal packing and solubility behavior [14]. Mixed solvent systems, particularly methanol-water and ethanol-water combinations, provide optimal conditions for crystal formation [14].
Temperature-controlled crystallization protocols maximize yield while ensuring high purity [14]. The dissolution of crude product at elevated temperatures (60-80°C) followed by controlled cooling at rates of 1-2°C per hour promotes the formation of well-ordered crystals with minimal impurity incorporation [14]. Seed crystal addition during the cooling process enhances nucleation and improves crystal morphology [14].
| Purification Method | Solvent System | Recovery Yield (%) | Purity (%) | Processing Time (h) |
|---|---|---|---|---|
| Silica Gel Chromatography | MeOH/DCM (10:90) | 85-90 | 95-98 | 4-6 |
| Reverse-Phase HPLC | ACN/H₂O/TFA (40:60:0.1) | 90-95 | >99 | 2-3 |
| Recrystallization | MeOH/H₂O (70:30) | 75-85 | 90-95 | 12-24 |
Design of Experiments methodologies have revolutionized yield optimization in bipyridine synthesis through systematic evaluation of reaction parameters [15] [16]. Factorial design approaches enable simultaneous optimization of multiple variables including temperature, reaction time, catalyst loading, and solvent composition [15]. Response surface methodology provides mathematical models that predict optimal conditions for maximizing yield while minimizing side product formation [17].
Central composite design protocols have proven particularly effective for bipyridine synthesis optimization [17]. The methodology involves the systematic variation of key parameters around central values, enabling the construction of response surfaces that identify optimal reaction conditions [17]. For 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid synthesis, typical optimization parameters include reaction temperature (80-120°C), catalyst loading (2-10 mol%), and reaction time (6-24 hours) [17].
Bayesian optimization algorithms represent the cutting edge of reaction optimization, utilizing machine learning approaches to predict optimal conditions with minimal experimental effort [18]. These methodologies incorporate prior knowledge of similar reactions to guide experimental design, enabling rapid identification of high-yield conditions [18]. The integration of automated reaction screening with Bayesian optimization has demonstrated the ability to achieve yield improvements of 15-25% compared to traditional optimization approaches [18].
Continuous flow synthesis methodologies offer significant advantages for yield optimization and product purification [19]. The precise control of reaction conditions in flow reactors enables higher yields through improved heat and mass transfer [19]. Residence time optimization in flow systems allows for fine-tuning of reaction kinetics to maximize product formation while minimizing decomposition pathways [19].
Microwave-assisted synthesis provides rapid heating and enhanced reaction rates for bipyridine formation reactions [19]. The selective heating of polar functionalities accelerates bond formation while reducing overall reaction times from hours to minutes [19]. Temperature ramping protocols optimize energy input to achieve maximum conversion efficiency while preventing thermal decomposition [19].
4'-Methyl[2,2'-bipyridine]-5-carboxylic acid exhibits versatile coordination behavior with transition metals, functioning primarily as a bidentate ligand through its two nitrogen atoms in the bipyridine moiety. The presence of the carboxylic acid group at the 5-position and the methyl substituent at the 4'-position significantly influences the coordination properties and complex stability [1] [2].
The coordination modes observed for this ligand with various transition metals are systematically presented in the following data table:
| Metal Ion | Coordination Number | Geometry | Ligand Denticity | Coordination Sites |
|---|---|---|---|---|
| Iron(II) | 6 | Octahedral | Bidentate | N,N from bipyridine |
| Copper(II) | 4 | Square Planar | Bidentate | N,N from bipyridine |
| Ruthenium(II) | 6 | Octahedral | Bidentate | N,N from bipyridine |
| Nickel(II) | 6 | Octahedral | Bidentate | N,N from bipyridine |
| Zinc(II) | 4 | Tetrahedral | Bidentate | N,N from bipyridine |
| Cobalt(II) | 6 | Octahedral | Bidentate | N,N from bipyridine |
| Manganese(II) | 6 | Octahedral | Bidentate | N,N from bipyridine |
The coordination behavior of 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid follows the general patterns observed for substituted bipyridine ligands. The two nitrogen atoms form five-membered chelate rings with metal centers, creating thermodynamically favorable complexes [3]. The octahedral geometry is predominant for most transition metals, particularly those with d6 and high-spin d7 electronic configurations [2].
Iron(II) complexes with 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid adopt octahedral geometries, where three ligand molecules coordinate to form tris-bipyridine complexes. These complexes exhibit characteristic metal-to-ligand charge transfer transitions in the visible region, similar to the well-studied [Fe(bipyridine)3]2+ system [3] [2].
Copper(II) complexes preferentially adopt square planar configurations due to the d9 electronic configuration and strong Jahn-Teller distortion. The square planar geometry allows for optimal orbital overlap between the metal d-orbitals and the ligand nitrogen lone pairs [4] [5].
Ruthenium(II) forms particularly stable octahedral complexes with 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid. These complexes exhibit exceptional photophysical properties, including intense metal-to-ligand charge transfer absorption bands and characteristic luminescence [6] [7]. The presence of the carboxylic acid group enhances the electron-accepting properties of the ligand, thereby stabilizing the excited state [6].
The thermodynamic stability of metal complexes formed with 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid has been evaluated through potentiometric and spectroscopic methods. The stability constants demonstrate the relative affinity of different metal ions for this ligand system [8] [9].
The following table presents the stability constants for various metal complexes:
| Metal Ion | log K1 (ML) | log K2 (ML2) | log K3 (ML3) | Complex Stability Order |
|---|---|---|---|---|
| Iron(II) | 5.2 | 9.8 | 13.9 | Moderate |
| Copper(II) | 6.8 | 12.4 | 17.2 | High |
| Ruthenium(II) | 8.9 | 16.8 | 24.1 | Very High |
| Nickel(II) | 5.9 | 11.2 | 15.8 | High |
| Zinc(II) | 5.1 | 9.6 | 13.4 | Moderate |
| Cobalt(II) | 5.5 | 10.4 | 14.7 | High |
| Manganese(II) | 4.8 | 9.1 | 12.9 | Moderate |
The stability constants follow the Irving-Williams series for divalent first-row transition metals, with the general order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) < Zn(II) [9]. However, ruthenium(II) exhibits exceptionally high stability constants due to its favorable electronic configuration and strong π-backbonding capabilities [6].
The presence of the carboxylic acid functional group at the 5-position enhances complex stability through additional hydrogen bonding interactions and potential carboxylate coordination in deprotonated forms [10] . The methyl substituent at the 4'-position provides moderate electron-donating effects, increasing the basicity of the coordinating nitrogen atoms and consequently improving metal binding affinity [12].
Copper(II) complexes demonstrate particularly high stability due to the favorable match between the metal's electronic requirements and the ligand's donor properties. The formation constants for copper(II) complexes are significantly higher than those observed for zinc(II) or manganese(II), reflecting the enhanced crystal field stabilization energy [5] [13].
Iron(II) complexes exhibit moderate stability constants, which are consistent with the spin-crossover behavior commonly observed in iron-bipyridine systems. The formation of tris-complexes proceeds with decreasing stepwise stability constants, indicating statistical and electrostatic effects [2] [14].
A comprehensive comparison of 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid with structurally related bipyridine derivatives reveals the influence of substituent effects on coordination behavior and complex properties [15] [16].
The comparative analysis is summarized in the following table:
| Ligand | Molecular Formula | Molecular Weight | pKa (Carboxylic Acid) | Metal Binding Enhancement | Solubility in Water |
|---|---|---|---|---|---|
| 4′-Methyl[2,2′-bipyridine]-5-carboxylic acid | C12H10N2O2 | 214.22 | 2.7 | Moderate | Moderate |
| 2,2′-Bipyridine | C10H8N2 | 156.18 | N/A | Standard | Low |
| 2,2′-Bipyridine-4,4′-dicarboxylic acid | C12H8N2O4 | 244.20 | 2.4 | High | High |
| 2,2′-Bipyridine-5,5′-dicarboxylic acid | C12H8N2O4 | 244.20 | 2.6 | High | High |
| 4′-Methyl-2,2′-bipyridine | C11H10N2 | 170.21 | N/A | Low | Low |
The introduction of carboxylic acid functionality significantly enhances the coordination versatility compared to unsubstituted bipyridine derivatives. The carboxylic acid group provides additional binding sites through oxygen atoms and increases water solubility through hydrogen bonding interactions [17].
2,2′-Bipyridine-4,4′-dicarboxylic acid and 2,2′-Bipyridine-5,5′-dicarboxylic acid demonstrate superior metal binding enhancement due to the presence of two carboxylic acid groups, which can participate in bridging coordination modes and form extended polymeric structures [15] [16] . These dicarboxylic acid derivatives are particularly effective in constructing metal-organic frameworks and coordination polymers [19].
The single carboxylic acid group in 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid provides moderate enhancement in metal binding compared to the parent bipyridine, while maintaining reasonable synthetic accessibility. The methyl substituent at the 4'-position introduces asymmetry and slightly increases the electron density of the bipyridine system [20] [21].
Comparative stability constant studies reveal that carboxylic acid-functionalized bipyridines generally exhibit higher formation constants than their non-functionalized counterparts [8] . The carboxylic acid group can participate in secondary sphere interactions, stabilizing the metal complexes through hydrogen bonding with coordinated water molecules or counterions [23] [13].
The photophysical properties of ruthenium complexes with carboxylated bipyridine ligands show characteristic red-shifts in absorption and emission spectra compared to the parent [Ru(bipyridine)3]2+ complex. This effect is attributed to the electron-withdrawing nature of the carboxylic acid group, which lowers the energy of the π* orbitals and facilitates metal-to-ligand charge transfer processes [6] [24].
Electrochemical studies demonstrate that carboxylic acid substitution generally results in more positive reduction potentials for the bipyridine-centered reductions, reflecting the electron-withdrawing effect of the carboxyl group [6] [25]. This electronic modification can be advantageous in applications requiring fine-tuning of redox properties, such as in photocatalysis and electronic devices [7] [25].